molecular formula C15H20N2 B091559 3-[(3-methylpiperidin-1-yl)methyl]-1H-indole CAS No. 19213-30-0

3-[(3-methylpiperidin-1-yl)methyl]-1H-indole

Cat. No. B091559
CAS RN: 19213-30-0
M. Wt: 228.33 g/mol
InChI Key: ICMUUFNWMOFVCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3-methylpiperidin-1-yl)methyl]-1H-indole, commonly known as MPI, is a chemical compound that belongs to the indole family. It is a potent and selective agonist of the serotonin 5-HT1A receptor. The compound has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and schizophrenia.

Mechanism Of Action

MPI acts as a selective agonist of the serotonin 5-HT1A receptor. The activation of this receptor results in the release of neurotransmitters, such as dopamine and serotonin, which are responsible for regulating mood and behavior.

Biochemical And Physiological Effects

MPI has been found to have several biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are responsible for regulating mood and behavior. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

MPI has several advantages for lab experiments. It is a potent and selective agonist of the serotonin 5-HT1A receptor, which makes it an ideal tool for studying the role of this receptor in various diseases. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes.
However, there are also some limitations to using MPI in lab experiments. The compound is highly potent and may have off-target effects, which may complicate the interpretation of the results. Additionally, the compound may have limited solubility in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on MPI. One potential direction is to study the compound's potential therapeutic applications in other diseases, such as Parkinson's disease and Alzheimer's disease. Another direction is to investigate the compound's mechanism of action in more detail, including its effects on other neurotransmitter systems. Finally, future research could focus on developing more potent and selective agonists of the serotonin 5-HT1A receptor, which may have even greater therapeutic potential.

Synthesis Methods

MPI can be synthesized by the reaction of 3-(bromomethyl)-1H-indole with 3-methylpiperidine in the presence of a base. The reaction yields the desired product in high purity and yield.

Scientific Research Applications

MPI has been widely studied for its potential therapeutic applications in various diseases. It has been found to be effective in treating anxiety, depression, and schizophrenia. The compound has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders.

properties

CAS RN

19213-30-0

Product Name

3-[(3-methylpiperidin-1-yl)methyl]-1H-indole

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

3-[(3-methylpiperidin-1-yl)methyl]-1H-indole

InChI

InChI=1S/C15H20N2/c1-12-5-4-8-17(10-12)11-13-9-16-15-7-3-2-6-14(13)15/h2-3,6-7,9,12,16H,4-5,8,10-11H2,1H3

InChI Key

ICMUUFNWMOFVCX-UHFFFAOYSA-N

SMILES

CC1CCCN(C1)CC2=CNC3=CC=CC=C32

Canonical SMILES

CC1CCCN(C1)CC2=CNC3=CC=CC=C32

synonyms

3-[(3-Methylpiperidino)methyl]-1H-indole

Origin of Product

United States

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